5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound with the molecular formula C10H9F3N2 and a molecular weight of 214.1871 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and other industries .
Preparation Methods
The synthesis of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with trifluoroacetic acid or its derivatives under specific reaction conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst such as iodine or gallium triflate in acetonitrile . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, which can significantly alter their biological activities and mechanisms of action.
Fluorinated benzimidazoles: Compounds with fluorine atoms in different positions on the benzimidazole ring may exhibit unique properties due to the electron-withdrawing effects of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-5-3-7-8(4-6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHFGXLFNUIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170881 | |
Record name | Benzimidazole, 5,6-dimethyl-2-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-79-7 | |
Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazole, 5,6-dimethyl-2-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-Dimethyl-2-trifluoromethylbenzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PX999RE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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